molecular formula C15H12O4S B1313355 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione CAS No. 54945-18-5

1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione

Cat. No. B1313355
CAS RN: 54945-18-5
M. Wt: 288.3 g/mol
InChI Key: RJECBBUZNVRUHI-UHFFFAOYSA-N
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Description

The compound “1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione” is a complex organic molecule. It is also known as 4-(Methylsulfonyl)acetophenone . This compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions. It has been used in the synthesis of various derivatives with potential biological activities . For instance, it has been used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone with potent apoptosis-inducing ability and Bromo-4-methylsulfonylacetophenone, an intermediate for preparing DL-threo-2-dichloroacetamido-1-(4-methylsulfonylphenyl)-1,3-propanediol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 198.24 . The linear formula is CH3SO2C6H4COCH3 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it has been used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone . It has also been used in the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.24 . It is a laboratory chemical and should not be used in food, drug, pesticide or biocidal product use .

Scientific Research Applications

Tautomeric and Acid-Base Properties

Research by Mahmudov et al. (2011) delves into the structural, tautomeric, and acid-base properties of azoderivatives of benzoylacetone, which share structural similarities with the compound of interest. These studies provide insight into the behavior of such compounds in different solvents and under varying pH conditions, contributing to our understanding of their potential applications in chemical synthesis and design (Mahmudov et al., 2011).

Novel Substituted Benzothiazepines

Chhakra et al. (2019) explored the synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group. This research demonstrates the versatility of sulfonyl-containing compounds in synthesizing heterocyclic compounds with potential pharmaceutical applications (Chhakra et al., 2019).

Fluorescent Probing and Imaging

Sun et al. (2018) developed a novel two-photon fluorescent probe for detecting DTT (dithiothreitol), showcasing the application of sulfonyl derivatives in biochemical sensing and imaging. This research underscores the compound's utility in enhancing biochemical analytical methods (Sun et al., 2018).

Syntheses of Methylsulfonioarylene Polymers

Oyaizu et al. (2003) investigated the synthesis of poly(methylsulfonio-1,4-phenylenethio-1,4-phenylene triflate) from related sulfonyl compounds, demonstrating their potential in creating new engineering plastics. This research has implications for the development of materials with specialized electrical and mechanical properties (Oyaizu et al., 2003).

Antimicrobial and Anticoagulant Activities

Jeyachandran and Ramesh (2011) studied the antimicrobial and anticoagulant activities of 2-(Arylsulfonyl)indane-1,3-diones, providing a basis for the therapeutic potential of sulfonyl-containing compounds. These findings open pathways for the development of new drugs and therapeutic agents (Jeyachandran & Ramesh, 2011).

properties

IUPAC Name

1-(4-methylsulfonylphenyl)-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4S/c1-20(18,19)13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECBBUZNVRUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468229
Record name 1-[4-(Methanesulfonyl)phenyl]-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione

CAS RN

54945-18-5
Record name 1-[4-(Methanesulfonyl)phenyl]-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Zarghi, S Arfaei, R Ghodsi - Medicinal Chemistry Research, 2012 - Springer
A new group of 2,4,5-triarylimidazole derivatives, possessing a methyl sulfonyl pharmacophore, were synthesized and their biological activities were evaluated for cyclooxygenase-2 (…
Number of citations: 32 link.springer.com

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